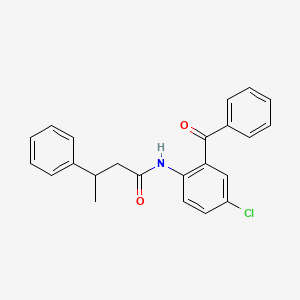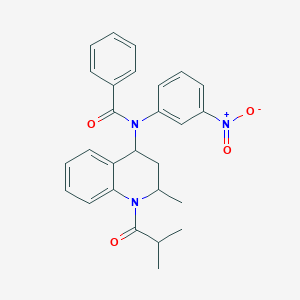
1-(4-chlorophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol
Descripción general
Descripción
1-(4-chlorophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol, also known as CGP 12177, is a synthetic beta-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of beta-adrenergic receptors.
Mecanismo De Acción
1-(4-chlorophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 works by blocking the beta-adrenergic receptors, which are responsible for regulating the activity of the sympathetic nervous system. This leads to a decrease in the activity of the sympathetic nervous system, resulting in a decrease in heart rate, blood pressure, and airway smooth muscle tone.
Biochemical and Physiological Effects:
This compound 12177 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as decrease airway smooth muscle tone. It has also been shown to increase insulin secretion and decrease lipolysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chlorophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic receptors without the interference of other receptors. One limitation of using this compound 12177 is its short half-life, which can make it difficult to use in long-term studies.
Direcciones Futuras
There are a number of future directions for research involving 1-(4-chlorophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177. One area of research is the development of new beta-adrenergic receptor antagonists that have longer half-lives and improved specificity. Another area of research is the use of this compound 12177 in the treatment of cardiovascular and respiratory diseases, such as hypertension and asthma. Finally, there is a need for further research into the biochemical and physiological effects of this compound 12177, particularly in relation to insulin secretion and lipolysis.
Aplicaciones Científicas De Investigación
1-(4-chlorophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 is widely used in scientific research to study the physiological and biochemical effects of beta-adrenergic receptors. It is commonly used in studies involving the cardiovascular system, such as the regulation of heart rate and blood pressure. It is also used in studies involving the respiratory system, such as the regulation of airway smooth muscle tone.
Propiedades
IUPAC Name |
1-(4-chlorophenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-10-15-6-7-16(10)8-12(17)9-18-13-4-2-11(14)3-5-13/h2-7,12,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIJIOVNGAEURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(COC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-methoxyphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B3982212.png)
![3-[3-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B3982216.png)


![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-3,5-dimethoxybenzamide](/img/structure/B3982239.png)
![N-[4-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3982243.png)


![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3982268.png)
